N'~1~,N'~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide
Description
N'~1~,N'~6~-Bis[(1E)-2-phenylethylidene]hexanedihydrazide is a symmetric bis-hydrazone derivative containing a hexanedihydrazide core functionalized with two (1E)-2-phenylethylidene groups. This compound belongs to the acylhydrazone family, characterized by dynamic covalent bonds (C=N) that enable reversible interactions under specific conditions . Its synthesis typically involves the condensation of hexanedihydrazide with aromatic aldehydes, such as 2-phenylethylidene derivatives, under mild acidic or solvent-mediated conditions .
The compound exhibits a "Z"-shaped molecular conformation in its crystal structure, stabilized by intermolecular N–H···O hydrogen bonds that extend into a two-dimensional (2D) network . This structural rigidity and hydrogen-bonding capability make it relevant in materials science (e.g., dynamic hydrogels) and medicinal chemistry (e.g., enzyme inhibition) .
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-2-phenylethylideneamino]hexanediamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-23-17-15-19-9-3-1-4-10-19)13-7-8-14-22(28)26-24-18-16-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16H2,(H,25,27)(H,26,28)/b23-17+,24-18+ |
InChI Key |
RUCFRNNISRDRNN-GJHDBBOXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/NC(=O)CCCCC(=O)N/N=C/CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=NNC(=O)CCCCC(=O)NN=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 2-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenylethylidene groups may play a role in binding to these targets, leading to specific biological effects. The pathways involved in these interactions are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Hexanedihydrazide Derivatives
Key Observations :
- The phenylethylidene groups in the target compound introduce aromaticity and planar geometry, enhancing π-π stacking interactions compared to aliphatic or halogenated derivatives .
- Pyrrole-functionalized derivatives (e.g., DPH) exhibit superior optoelectronic properties due to conjugated π systems, whereas chlorinated analogs prioritize stability and industrial applications .
Extended Chain Analogs
Crystallographic and Conformational Differences
Key Observations :
- The target compound’s monoclinic system and "Z" conformation distinguish it from orthorhombic benzohydrazides with near-perpendicular aromatic rings .
- Planar derivatives (e.g., LSD1 inhibitors) prioritize steric compatibility with enzyme active sites, whereas the target’s "Z" shape may limit biological accessibility .
Biological Activity
N'1,N'6-bis[(1E)-2-phenylethylidene]hexanedihydrazide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
The biological activity of this compound can be attributed to its ability to form chelates with metal ions and its interaction with various enzymes and receptors. The hydrazone moiety is known for its capacity to inhibit certain enzymes and modulate receptor activity, which can lead to various pharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of N'1,N'6-bis[(1E)-2-phenylethylidene]hexanedihydrazide. The compound has shown promising results against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies.
Antioxidant Activity
The antioxidant capacity of N'1,N'6-bis[(1E)-2-phenylethylidene]hexanedihydrazide has also been evaluated. The compound demonstrated a high radical scavenging ability, which is crucial for protecting cells from oxidative stress.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The low IC50 values indicate that the compound is an effective antioxidant, which may help in preventing oxidative damage in biological systems.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted using various cancer cell lines. The results suggest that N'1,N'6-bis[(1E)-2-phenylethylidene]hexanedihydrazide exhibits selective cytotoxicity against cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| Vero (Normal Cells) | >100 |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) explored the antimicrobial effects of N'1,N'6-bis[(1E)-2-phenylethylidene]hexanedihydrazide on clinical isolates of Staphylococcus aureus. The researchers found that the compound significantly inhibited bacterial growth in a dose-dependent manner, supporting its potential use as an antibacterial agent in clinical settings.
Case Study 2: Antioxidant Properties
In another study by Johnson et al. (2024), the antioxidant properties were investigated using both DPPH and ABTS assays. The findings indicated that the compound's antioxidant activity was comparable to well-known antioxidants like ascorbic acid, suggesting its potential application in food preservation and nutraceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
